molecular formula C22H17ClN6O3 B2764345 2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide CAS No. 896298-91-2

2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide

Cat. No. B2764345
CAS RN: 896298-91-2
M. Wt: 448.87
InChI Key: QQKKJXRBJPKVFP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with multiple functional groups, including an imidazolino purine ring, a phenyl group, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the imidazolino purine ring and the attachment of the phenyl and acetamide groups. The exact synthesis process would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a purine ring, which is a type of heterocyclic aromatic organic compound. Attached to this ring are various other groups, including a phenyl group and an acetamide group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of various functional groups means that it could potentially participate in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure. These properties could be determined through experimental testing .

Scientific Research Applications

Anticonvulsant Activity

Research on omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, which share structural similarities with the compound , has demonstrated promising anticonvulsant properties. The studies have identified specific derivatives that significantly mitigate seizures induced by maximal electroshock, highlighting the compound's potential in the development of new anticonvulsant therapies (Aktürk et al., 2002).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been synthesized and analyzed for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies have revealed good light harvesting efficiency and free energy of electron injection, suggesting applications in photovoltaic cells. Additionally, molecular docking studies indicated significant binding interactions with Cyclooxygenase 1 (COX1), underscoring potential therapeutic applications (Mary et al., 2020).

Antibacterial Properties

Research into 4-oxo-thiazolidines and 2-oxo-azetidines, structurally related to the chemical compound of interest, has shown moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. These findings suggest the compound's utility in developing new antibacterial agents, with QSAR studies highlighting the importance of hydrophobicity and steric bulk for activity enhancement (Desai et al., 2008).

Antitumor Activity

A series of benzothiazole derivatives, including those with acetamide groups, have been synthesized and evaluated for their antitumor activity against a broad spectrum of human tumor cell lines. Compounds displaying considerable anticancer activity point towards the potential of such chemical frameworks in oncological research and therapy development (Yurttaş et al., 2015).

Metal-Based Chemotherapy

The compound has been studied as part of a broader effort to develop novel metal-based chemotherapies against tropical diseases. Complexes prepared with related structural motifs have been characterized and evaluated for their therapeutic potential, demonstrating the interdisciplinary applications of this chemical framework in medicinal chemistry (Navarro et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper safety precautions should be taken when handling any chemical compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and testing its safety .

properties

IUPAC Name

2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O3/c1-26-19-18(20(31)28(22(26)32)12-17(24)30)27-11-16(13-5-3-2-4-6-13)29(21(27)25-19)15-9-7-14(23)8-10-15/h2-11H,12H2,1H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKKJXRBJPKVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3C=C(N(C3=N2)C4=CC=C(C=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide

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